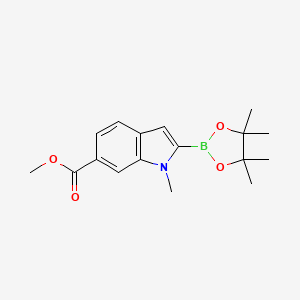

1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)14-10-11-7-8-12(15(20)21-6)9-13(11)19(14)5/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMPFMSXYFVLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and methoxycarbonyl chloride.

Formation of Boronic Acid: The indole derivative is first converted into the corresponding boronic acid through a series of reactions involving lithiation and subsequent reaction with a boron source.

Pinacol Ester Formation: The boronic acid is then esterified with pinacol to form the desired boronic acid pinacol ester. This step often requires the use of a dehydrating agent to drive the reaction to completion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The boronic ester group can be oxidized to the corresponding alcohol or reduced to form different functional groups.

Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester is notable for its potential in drug discovery, particularly in the development of anticancer agents. Boronic acids have been shown to interact with biological targets, such as proteasomes, leading to the inhibition of cancer cell growth. For instance, compounds derived from boronic acids have demonstrated efficacy against multiple myeloma by inhibiting the proteasome pathway .

Case Study: Anticancer Activity

- A study evaluated the activity of various boronic acid derivatives, including 1-methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester, against cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity, comparable to established drugs like bortezomib .

Organic Synthesis

The compound serves as a crucial intermediate in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. This reaction is fundamental for constructing complex organic molecules with applications in pharmaceuticals and agrochemicals.

Data Table: Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 °C | 85 |

| Ni(cod)₂ | NaOPh | THF | 60 °C | 90 |

| CuI | CsF | DMSO | 100 °C | 75 |

Material Science

In material science, boronic acids are utilized for developing sensors and materials with specific properties due to their ability to form reversible covalent bonds with diols. This feature is exploited in creating stimuli-responsive materials that can change properties in response to environmental changes.

Case Study: Sensor Development

Wirkmechanismus

The mechanism of action of 1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This involves the transfer of the boron-bound group to the palladium catalyst, followed by reductive elimination to form the desired product .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester

- CAS Number : 2377610-60-9

- Molecular Formula: C₁₇H₂₂BNO₄

- Molecular Weight : 315.2 g/mol

- Purity : ≥95% (as reported by Combi-Blocks and CymitQuimica) .

Structural Features :

This compound contains a substituted indole core with a methyl group at position 1, a methoxycarbonyl group at position 6, and a boronic acid pinacol ester at position 2. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group) enhances stability and solubility for Suzuki-Miyaura cross-coupling reactions .

Applications :

Primarily used in pharmaceutical research for synthesizing indole-based scaffolds, such as kinase inhibitors or fluorescent probes. However, commercial availability has been discontinued as of 2025 .

Structural and Functional Analogues

Table 1: Key Structural and Physical Properties

Reactivity and Stability

- Steric Hindrance :

The methyl group at position 1 introduces steric bulk, which may reduce reactivity compared to unsubstituted indole boronic esters (e.g., Indole-2-boronic acid pinacol ester) . - Deprotection Sensitivity :

Unlike acetylated derivatives (e.g., compound 31 in ), pinacol esters require oxidative conditions (e.g., NaIO₄/NH₄OAc) for deprotection, ensuring compatibility with acid-sensitive functional groups .

Spectroscopic Differentiation

- ¹H NMR :

- The target compound shows a singlet for the pinacol methyl groups at δ1.35–1.38 (12H), consistent with other pinacol esters (e.g., δ1.34–1.38 in compounds 7–14) .

- The methyl group at position 1 appears as a singlet near δ3.8–4.0 (3H), distinct from BOC-protected analogues (δ1.4–1.5 for tert-butyl) .

- ¹³C NMR :

Biologische Aktivität

1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester, with the CAS number 2377610-60-9, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique indole structure, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.

- Molecular Formula : CHBNO

- Molar Mass : 315.17 g/mol

- Structure : The compound consists of a methyl group, a methoxycarbonyl group, and a boronic acid moiety attached to an indole ring.

Biological Activity

The biological activity of 1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester can be categorized into several key areas:

1. Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. Indoles have been shown to act as inhibitors of various cancer-related enzymes and pathways. For instance:

- Inhibition of Tumor Growth : Studies have demonstrated that indole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

- Mechanism of Action : The boronic acid group may enhance the binding affinity of the compound to certain biological targets, potentially increasing its efficacy as an anticancer agent .

2. Anti-inflammatory Properties

Indole-based compounds are also recognized for their anti-inflammatory effects. The presence of the boronic acid moiety in this compound may contribute to its ability to modulate inflammatory responses:

- Cytokine Inhibition : Some studies suggest that indole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

3. Enzyme Inhibition

The boronic acid functional group is known for its ability to form reversible covalent bonds with diols and amines, making it a valuable scaffold for designing enzyme inhibitors:

- Carbonic Anhydrase Inhibition : Certain indole boronic acids have been identified as selective inhibitors of carbonic anhydrases, which are crucial in various physiological processes and disease states .

- Spleen Tyrosine Kinase Inhibition : This compound may also exhibit activity against spleen tyrosine kinases, which are involved in immune responses and cancer progression .

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities of related compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what key reaction parameters influence yield?

- Methodological Answer: The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester functionality. Key parameters include:

- Catalyst selection : Pd(PPh₃)Cl₂ or Pd(dppf)Cl₂ (0.5–5 mol%) .

- Base : Na₂CO₃ or Cs₂CO₃ (2–3 eq) in aqueous/organic solvent systems (e.g., H₂O/acetonitrile or 1,4-dioxane) .

- Temperature : 70–110°C, with higher temperatures (e.g., 90°C) improving coupling efficiency .

- Solvent : Polar aprotic solvents (DMF, THF) enhance stability of the boronic ester .

Example yields: 54% with Cs₂CO₃ and Pd(dppf)Cl₂ under anhydrous conditions .

Q. What analytical techniques are most effective for characterizing structural integrity?

- Methodological Answer:

- 1H/13C NMR : Assign indole proton environments (e.g., C2-boronate at δ 7.2–8.0 ppm) and confirm methoxycarbonyl groups (δ 3.8–4.0 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₁BNO₄: 314.16) .

- X-ray crystallography : Resolve ambiguities from overlapping NMR signals (e.g., benzo[b]furan analogs required X-ray confirmation) .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer:

- Storage : Maintain at 0–6°C in airtight containers to prevent hydrolysis .

- PPE : Use nitrile gloves, fume hoods, and respiratory protection due to inhalation/skin contact risks .

- Decomposition : Avoid prolonged exposure to moisture or protic solvents to minimize boronic acid formation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields with this compound?

- Methodological Answer:

- Catalyst tuning : Replace Pd(PPh₃)Cl₂ with Pd(OAc)₂/xantphos for sterically hindered partners .

- Solvent optimization : Use anhydrous 1,4-dioxane instead of acetonitrile to reduce protodeboronation .

- Reaction monitoring : Track progress via TLC (Rf ~0.35 in 3:1 hexane/EtOAc) or HPLC to terminate at peak conversion .

Q. How should researchers address contradictory spectral data during structural validation?

- Methodological Answer:

- Step 1 : Repeat NMR with deuterated solvents (CDCl₃ or DMSO-d₆) to rule out solvent artifacts .

- Step 2 : Synthesize a crystalline derivative (e.g., mesylate ester) for X-ray analysis, as done for benzo[b]furan analogs .

- Step 3 : Compare experimental HRMS with computational predictions (e.g., ≤0.1 ppm mass error) .

Q. What strategies improve boronic ester stability in multi-step syntheses?

- Methodological Answer:

- Inert conditions : Use Schlenk lines or gloveboxes to exclude moisture/O₂ .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive sites during subsequent reactions .

- Low-temperature storage : Post-synthesis, store intermediates at -20°C to prevent degradation .

Q. How does the methoxycarbonyl group at C6 influence reactivity in cross-coupling?

- Methodological Answer:

- Electronic effects : The electron-withdrawing methoxycarbonyl group deactivates the indole ring, slowing electrophilic substitutions but enhancing oxidative stability .

- Steric effects : At C6, it minimally impacts C2-boronate reactivity, enabling efficient coupling with aryl halides .

Q. What purification techniques are optimal for isolating this compound?

- Methodological Answer:

- Flash chromatography : Use silica gel with gradient elution (5:1 → 1:1 hexane/EtOAc) .

- Recrystallization : For crystalline intermediates, employ EtOAc/hexane mixtures (e.g., 3.38 g yield from 21.97 g starting material) .

Q. How can computational methods predict regioselectivity in derivatization reactions?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.